molecular formula C12H11BrO2 B12569486 Methyl 2-bromo-5-phenylpenta-2,4-dienoate CAS No. 287481-47-4

Methyl 2-bromo-5-phenylpenta-2,4-dienoate

Cat. No.: B12569486
CAS No.: 287481-47-4
M. Wt: 267.12 g/mol
InChI Key: DDKPTRNVTMXUHM-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-phenylpenta-2,4-dienoate is an organic compound with the molecular formula C12H11BrO2. It is a brominated ester that features a conjugated diene system, making it an interesting subject for various chemical reactions and applications. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-5-phenylpenta-2,4-dienoate typically involves the bromination of a precursor compound, such as methyl 5-phenylpenta-2,4-dienoate. The reaction is usually carried out in the presence of a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The reaction conditions often include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-phenylpenta-2,4-dienoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Addition: Diels-Alder reactions typically require a Lewis acid catalyst like aluminum chloride.

    Oxidation/Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: Formation of substituted derivatives such as methyl 2-amino-5-phenylpenta-2,4-dienoate.

    Addition: Formation of cyclohexene derivatives.

    Oxidation/Reduction: Conversion to corresponding alcohols or carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-5-phenylpenta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-phenylpenta-2,4-dienoate involves its reactivity due to the presence of the bromine atom and the conjugated diene system. The bromine atom can act as a leaving group in substitution reactions, while the diene system can participate in cycloaddition reactions. These properties make it a versatile intermediate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methylthiazole-4-carboxylate
  • 2-Bromo-5-phenylpentanoic acid
  • Methyl 2-methyl-5-phenylpentanoate

Uniqueness

Methyl 2-bromo-5-phenylpenta-2,4-dienoate is unique due to its conjugated diene system and the presence of a bromine atom, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic organic chemistry for the preparation of cyclohexene derivatives and other complex molecules.

Properties

CAS No.

287481-47-4

Molecular Formula

C12H11BrO2

Molecular Weight

267.12 g/mol

IUPAC Name

methyl 2-bromo-5-phenylpenta-2,4-dienoate

InChI

InChI=1S/C12H11BrO2/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

DDKPTRNVTMXUHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CC=CC1=CC=CC=C1)Br

Origin of Product

United States

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